molecular formula C12H17N B11916763 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B11916763
M. Wt: 175.27 g/mol
InChI Key: VMOLXCQYNQFUFX-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 4, and 6, and a partially saturated ring system at positions 5, 6, 7, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,6-trimethylphenylamine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups attached to the aromatic ring or nitrogen atom.

Scientific Research Applications

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active quinoline derivatives.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structural features allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylquinoline: Lacks the partially saturated ring system, leading to different chemical and physical properties.

    5,6,7,8-Tetrahydroquinoline:

    2,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with different positions of saturation, influencing its chemical behavior.

Uniqueness

2,4,6-Trimethyl-5,6,7,8-tetrahydroquinoline is unique due to its combination of methyl groups and partially saturated ring system. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,4,6-trimethyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h7-8H,4-6H2,1-3H3

InChI Key

VMOLXCQYNQFUFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=CC(=N2)C)C

Origin of Product

United States

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